molecular formula C10H10N2S B1428855 N-methyl-5-phenyl-1,3-thiazol-2-amine CAS No. 1344198-25-9

N-methyl-5-phenyl-1,3-thiazol-2-amine

Cat. No.: B1428855
CAS No.: 1344198-25-9
M. Wt: 190.27 g/mol
InChI Key: LPNMADQKOPLFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound consists of a thiazole ring substituted with a phenyl group at the 5-position and a methyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The final step involves the methylation of the nitrogen atom using methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-methyl-5-phenyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-5-phenyl-1,3-thiazole-4-amine
  • N-methyl-5-phenyl-1,3-thiazole-2-thiol
  • N-methyl-5-phenyl-1,3-thiazole-2-carboxamide

Uniqueness

N-methyl-5-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 5-position and the methyl group at the nitrogen atom enhances its stability and reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

N-methyl-5-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-11-10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNMADQKOPLFBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-5-phenyl-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-methyl-5-phenyl-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-methyl-5-phenyl-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-methyl-5-phenyl-1,3-thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-methyl-5-phenyl-1,3-thiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-methyl-5-phenyl-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.